![molecular formula C10H13N5 B13977111 1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an isopropyl group at the 1-position and a vinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by a Suzuki coupling reaction to introduce the vinyl group . The overall yield of this two-step reaction is approximately 57%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyrimidine core.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as CDK2. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity . This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-3-(3-pyridinylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazolopyrimidine core but with a pyridinylethynyl group instead of a vinyl group.
4-Aminopyrazolo[3,4-d]pyrimidine: Another related compound with an amino group at the 4-position.
Uniqueness
1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethenyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5/c1-4-7-8-9(11)12-5-13-10(8)15(14-7)6(2)3/h4-6H,1H2,2-3H3,(H2,11,12,13) |
InChI Key |
HRJUAYZDZZKHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


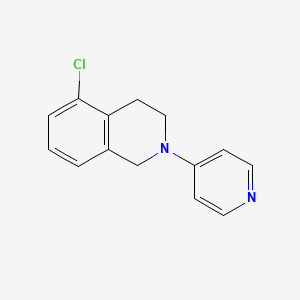
![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)
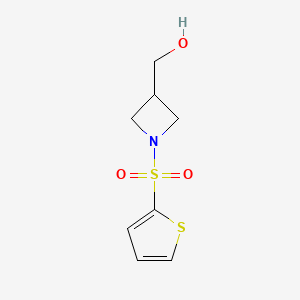

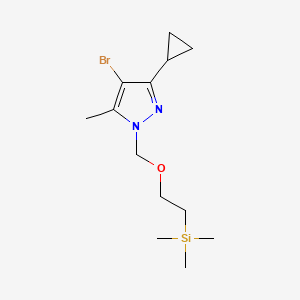

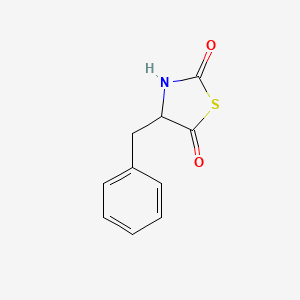

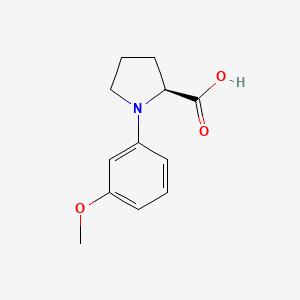
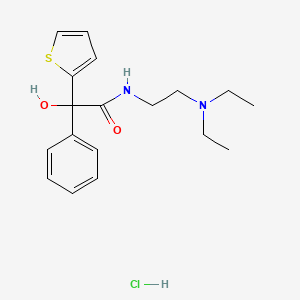
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
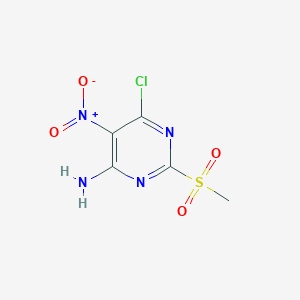
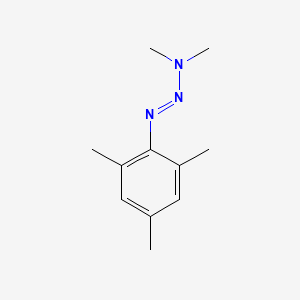
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
